4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is primarily used in scientific research and is not intended for any other purposes .
Preparation Methods
The synthesis of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the chloro and isopropylpiperidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the chloro group via halogenation reactions.
N-alkylation: Attachment of the isopropylpiperidinyl group through N-alkylation reactions.
Chemical Reactions Analysis
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine has several applications in scientific research, including:
Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological studies: Investigated for its interactions with biological targets and potential pharmacological activities.
Chemical biology: Utilized in studies to understand the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .
Comparison with Similar Compounds
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine can be compared with other similar pyrimidine derivatives, such as:
- 4-Chloro-6-(1-methylpiperidin-3-yl)-2-methylpyrimidine
- 4-Chloro-6-(1-ethylpiperidin-3-yl)-2-methylpyrimidine
- 4-Chloro-6-(1-propylpiperidin-3-yl)-2-methylpyrimidine
These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific isopropylpiperidinyl group, which can influence its chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-9(2)17-6-4-5-11(8-17)12-7-13(14)16-10(3)15-12/h7,9,11H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQGAJSJSMTNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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